[1,2,4]Triazolo[1,5-A]pyridin-7-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-7-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-2-10-7(3-6)8-5-9-10/h1-3,5,11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQDEVDDTIZCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824302-02-4 | |
| Record name | {[1,2,4]triazolo[1,5-a]pyridin-7-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Chemistry and Transformational Pathways Of 1 2 3 Triazolo 1,5 a Pyridin 7 Ylmethanol Derivatives
Electrophilic Substitution and Derivatization Reactions
The beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridine nucleus is an electron-deficient system, which generally makes electrophilic aromatic substitution challenging. However, the presence of the hydroxymethyl group at the 7-position can influence the reactivity of the pyridine (B92270) ring. Derivatization can occur at the heterocyclic nitrogen atoms, the carbon atoms of the pyridine ring, or the hydroxyl group of the methanol (B129727) substituent.
Alkylation, Arylation, and Acylation at Heterocyclic and Substituent Positions
Alkylation and Arylation:
Alkylation of the beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridine ring system can potentially occur at one of the nitrogen atoms. In related fused heterocyclic systems, such as 4,7-dihydro- beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyrimidines, alkylation with reagents like methyl iodide or ethyl bromide has been shown to proceed at a nitrogen atom, specifically N4, in good yields. This suggests that the nitrogen atoms in the beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol ring system could also be susceptible to alkylation under suitable basic conditions.
The hydroxymethyl group at the 7-position offers another site for derivatization. Under basic conditions, the hydroxyl proton can be abstracted to form an alkoxide, which can then act as a nucleophile in reactions with alkyl or aryl halides to form ethers.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, are plausible methods for the arylation of the beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridine core, provided a suitable halo-derivative is used as a starting material. For instance, a 7-bromo- beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridine derivative has been successfully coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. mdpi.com
Acylation:
Acylation of beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol can occur at either the heterocyclic ring or the hydroxymethyl substituent. The nitrogen atoms of the triazole ring, being basic, can be acylated, although this may be reversible. More commonly, the hydroxyl group of the methanol substituent can be readily acylated to form esters using acyl chlorides or anhydrides in the presence of a base. This type of derivatization is a standard transformation for hydroxyl groups. researchgate.net
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., NaH) in DMF | N-alkyl- beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol |
| O-Alkylation | Alkyl halide, Base (e.g., NaH) | 7-(alkoxymethyl)- beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridine |
| O-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | beilstein-journals.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-7-ylmethyl ester |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 7-aryl- beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol (from bromo-derivative) |
Redox Chemistry of the Fused Ring System and Substituents
The redox chemistry of beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol involves both the fused heterocyclic system and the hydroxymethyl substituent. The pyridine ring can undergo reduction, while the hydroxymethyl group is susceptible to oxidation.
Oxidation Pathways
The primary alcohol of the hydroxymethyl group at the 7-position is a prime site for oxidation. The oxidation of benzylic alcohols on heterocyclic rings to the corresponding aldehydes or carboxylic acids is a well-established transformation in organic synthesis. beilstein-journals.orgnih.govnih.gov
Mild oxidizing agents can selectively convert the hydroxymethyl group to an aldehyde. Reagents such as manganese dioxide (MnO2) or Dess-Martin periodinane (DMP) are commonly used for the oxidation of benzylic alcohols to aldehydes without over-oxidation to the carboxylic acid. beilstein-journals.org N-heterocycle-stabilized iodanes have also been reported as effective reagents for the mild oxidation of activated alcohols to aldehydes and ketones. beilstein-journals.orgnih.gov
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would likely lead to the formation of the corresponding carboxylic acid, beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridine-7-carboxylic acid.
| Oxidizing Agent | Product |
| MnO2, DMP | beilstein-journals.orgnih.govrsc.orgTriazolo[1,5-a]pyridine-7-carbaldehyde |
| KMnO4, H2CrO4 | beilstein-journals.orgnih.govrsc.orgTriazolo[1,5-a]pyridine-7-carboxylic acid |
Reduction Pathways (e.g., Pyridine Ring Hydrogenation)
The pyridine ring of the beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridine system is susceptible to reduction, typically through catalytic hydrogenation. The hydrogenation of substituted pyridines to the corresponding piperidines is a common transformation. rsc.orgasianpubs.orgresearchgate.netresearchgate.net
Catalysts such as platinum oxide (PtO2) or rhodium on carbon (Rh/C) are often employed for this purpose, usually under hydrogen pressure and in an acidic medium like glacial acetic acid. asianpubs.orgresearchgate.net The use of a rhodium oxide (Rh2O3) catalyst under mild conditions has also been reported for the reduction of various functionalized pyridines. rsc.org It is anticipated that the pyridine ring of beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol would undergo hydrogenation under similar conditions to yield the corresponding tetrahydro- beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol. The complete reduction of the pyridine ring would result in a piperidine-fused triazole.
| Catalyst | Conditions | Potential Product |
| PtO2 | H2 (50-70 bar), Acetic Acid, RT | Tetrahydro- beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol |
| Rh2O3 | H2 (5 bar), TFE, 40°C | Tetrahydro- beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol |
Chelation and Coordination Chemistry
The nitrogen atoms in the beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridine ring system possess lone pairs of electrons, making them potential coordination sites for metal ions. The study of related beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyrimidine derivatives provides significant insight into the expected coordination behavior of beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol. mdpi.comnih.gov
Investigation of Ligand Properties and Metal Complex Formation
The beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyrimidine scaffold is known to act as a versatile ligand, forming complexes with various transition metals. mdpi.comnih.gov The primary coordination mode is typically through the N3 nitrogen of the triazole ring. In some cases, it can act as a bridging ligand, coordinating to two metal centers through both N3 and N4.
It is highly probable that beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridin-7-ylmethanol would exhibit similar ligand properties. The nitrogen atoms, particularly N3, would be the primary sites for metal coordination. The hydroxymethyl group at the 7-position could also potentially participate in coordination, acting as a secondary binding site, which could lead to the formation of chelate complexes. The ability of the hydroxyl group to coordinate would depend on the metal ion and the reaction conditions.
Studies on 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have shown the formation of complexes with first-row transition metals like Cu, Co, Ni, and Zn. mdpi.com This further supports the potential of the beilstein-journals.orgnih.govrsc.orgtriazolo[1,5-a]pyridine core to form stable metal complexes.
| Metal Ion | Potential Coordination Sites | Reference System |
| Cu(II) | N3 (monodentate), N3/N4 (bidentate bridging) | beilstein-journals.orgnih.govrsc.orgTriazolo[1,5-a]pyrimidine mdpi.com |
| Co(II) | N3 | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine mdpi.com |
| Ni(II) | N3 | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine mdpi.com |
| Zn(II) | N3 | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine mdpi.com |
Role as Bi- or Tridentate Ligands
Detailed research findings, including data tables and specific examples of " mdpi.comresearchgate.netresearchgate.netTriazolo[1,5-a]pyridin-7-ylmethanol" acting as a bi- or tridentate ligand, are not available in the current scientific literature.
Advanced Spectroscopic and Diffraction Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the connectivity and chemical environment of atoms.
In the ¹H NMR spectrum of bldpharm.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-ylmethanol, each proton in a unique chemical environment gives rise to a distinct signal. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding the proton. Protons attached to the aromatic fused ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet in the range of δ 4.5-5.0 ppm, while the hydroxyl proton (-OH) signal is often a broad singlet, the position of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for bldpharm.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-ylmethanol
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.4 | s | - |
| H-5 | ~8.8 | d | ~7.0 |
| H-6 | ~7.2 | dd | ~7.0, ~2.0 |
| H-8 | ~7.9 | d | ~2.0 |
| -CH₂- | ~4.8 | s | - |
| -OH | Variable | br s | - |
Note: Predicted values are based on the analysis of similar triazolopyridine structures.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a signal at a specific chemical shift. The carbon atoms of the fused aromatic rings are expected to resonate in the δ 110-160 ppm range. The carbon of the methylene group (-CH₂) would likely appear around δ 60-65 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for bldpharm.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-ylmethanol
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-5 | ~130 |
| C-6 | ~115 |
| C-7 | ~150 |
| C-8a | ~142 |
| C-8 | ~118 |
| -CH₂- | ~62 |
Note: Predicted values are based on the analysis of similar triazolopyridine structures.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. The absorption or scattering of light at specific frequencies corresponds to the characteristic vibrations of functional groups.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to specific bond vibrations. For bldpharm.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-ylmethanol, key expected absorptions include a broad O-H stretching band for the alcohol group around 3200-3600 cm⁻¹, aromatic C-H stretching vibrations above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the fused heterocyclic rings in the 1400-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would be expected in the 1000-1100 cm⁻¹ range.
Table 3: Predicted FTIR Absorption Bands for bldpharm.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-ylmethanol
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200-3600 | O-H stretch (alcohol) |
| 3050-3150 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch (-CH₂-) |
| 1600-1650 | C=N stretch |
| 1400-1580 | Aromatic C=C stretch |
| 1000-1100 | C-O stretch (primary alcohol) |
Note: Predicted values are based on the analysis of similar triazolopyridine structures.
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While polar bonds like O-H and C=O give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For bldpharm.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-ylmethanol, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations, particularly the symmetric ring breathing modes.
Table 4: Predicted FT-Raman Bands for bldpharm.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-ylmethanol
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050-3150 | Aromatic C-H stretch |
| 1580-1620 | Aromatic ring stretch |
| ~1000 | Symmetric ring breathing mode |
Note: Predicted values are based on the analysis of similar triazolopyridine structures.
Electronic Spectroscopy
Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. The fused aromatic system of bldpharm.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-ylmethanol constitutes a significant chromophore. It is expected to exhibit absorption bands in the UV region, likely corresponding to π→π* transitions within the heterocyclic system. The exact position of these bands can be influenced by the solvent polarity.
Table 5: Predicted Electronic Absorption Data for bldpharm.comresearchgate.netrsc.orgTriazolo[1,5-a]pyridin-7-ylmethanol
| Solvent | λmax (nm) | Type of Transition |
| Ethanol (B145695) | ~230, ~280 | π→π |
| Hexane | ~225, ~275 | π→π |
Note: Predicted values are based on the analysis of similar triazolopyridine structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For mdpi.comnih.govmdpi.comTriazolo[1,5-a]pyridin-7-ylmethanol, the UV-Vis spectrum is expected to be characteristic of the fused aromatic system, showing distinct absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the solvent polarity.
Based on studies of related triazolopyridine and triazolopyrimidine derivatives, the absorption spectrum of mdpi.comnih.govmdpi.comTriazolo[1,5-a]pyridin-7-ylmethanol in a non-polar solvent like toluene (B28343) would likely exhibit absorption maxima (λmax) in the range of 280-350 nm. mdpi.com In more polar solvents such as acetonitrile (B52724) or methanol (B129727), a slight solvatochromic shift would be anticipated. The expected UV-Vis absorption data in different solvents are summarized in the table below.
| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) |
| Toluene | 295, 330 | 15,000, 8,000 |
| Acetonitrile | 290, 325 | 16,500, 8,500 |
| Methanol | 288, 322 | 17,000, 9,000 |
Luminescence and Fluorescence Spectroscopy
Luminescence and fluorescence spectroscopy provide insights into the emissive properties of a molecule after it has absorbed light. The mdpi.comnih.govmdpi.comtriazolo[1,5-a]pyridine scaffold is known to be a component of fluorescent materials. mdpi.com The introduction of a hydroxymethyl group at the 7-position is expected to modulate the fluorescence properties of the parent heterocycle.
The fluorescence emission of mdpi.comnih.govmdpi.comTriazolo[1,5-a]pyridin-7-ylmethanol would likely be observed in the blue to green region of the electromagnetic spectrum. The emission maximum is expected to show a more pronounced solvatochromic shift compared to the absorption spectrum, which is characteristic of molecules with a change in dipole moment upon excitation. The predicted fluorescence data are presented in the table below.
| Solvent | Predicted Excitation λmax (nm) | Predicted Emission λmax (nm) | Predicted Quantum Yield (ΦF) |
| Toluene | 330 | 410 | 0.45 |
| Acetonitrile | 325 | 435 | 0.30 |
| Methanol | 322 | 450 | 0.20 |
X-ray Diffraction (XRD) Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While no specific crystal structure for mdpi.comnih.govmdpi.comTriazolo[1,5-a]pyridin-7-ylmethanol has been reported, analysis of related triazolopyridine derivatives allows for a prediction of its likely crystallographic features. mdpi.commdpi.com
The molecule is expected to be largely planar due to the fused aromatic ring system. The presence of the hydroxymethyl group and the nitrogen atoms of the triazole ring provides sites for hydrogen bonding, which would likely play a significant role in the crystal packing. It is plausible that the compound would crystallize in a centrosymmetric space group, such as P21/c, with intermolecular hydrogen bonds forming between the hydroxyl group of one molecule and a nitrogen atom of an adjacent molecule.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~9.8 |
| β (°) | ~105 |
| Z (molecules/unit cell) | 4 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For mdpi.comnih.govmdpi.comTriazolo[1,5-a]pyridin-7-ylmethanol (C7H7N3O), the molecular weight is 149.15 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]+•) would be expected at m/z 149. The fragmentation of the mdpi.comnih.govmdpi.comtriazolo[1,5-a]pyridine core often involves the loss of N2 or HCN. sapub.org The hydroxymethyl substituent would likely lead to the loss of a formaldehyde (B43269) (CH2O) or a hydroxyl radical (•OH). A plausible fragmentation pathway is outlined below.
| m/z | Predicted Fragment | Possible Loss from Parent Ion |
| 149 | [C7H7N3O]+• | Molecular Ion |
| 132 | [C7H6N3]+ | •OH |
| 120 | [C6H6N3]+ | •CH2OH |
| 119 | [C6H5N3]+• | CH2O |
| 92 | [C5H4N2]+• | CH2O, HCN |
Computational and Theoretical Investigations Of 1 2 3 Triazolo 1,5 a Pyridin 7 Ylmethanol and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyridin-7-ylmethanol and its analogues, these calculations can elucidate their electronic and structural properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives have been performed using DFT at the B3LYP/6-311+G** level of theory to determine their molecular geometries and electronic properties. researchgate.net These studies reveal that the triazole and pyrimidine (B1678525) rings in these compounds are nearly planar. researchgate.net The substituents on the rings can influence bond lengths and dihedral angles. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. oaji.net The HOMO energy is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. oaji.net The energy gap between HOMO and LUMO is a significant parameter for molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.netntu.edu.iq
For analogues of ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyridin-7-ylmethanol, DFT calculations have been employed to determine these energy levels. For instance, in a study on 3-amino-1,2,4-triazole, the HOMO was found to be located over the entire molecule, while the LUMO was more concentrated on the triazole ring. oaji.net In other substituted triazole compounds, the distribution of HOMO and LUMO densities can vary depending on the nature and position of the substituents. researchgate.net A systematic investigation of ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyridine-based emitters showed that molecules with moderate to strong donor groups exhibit smaller HOMO-LUMO energy gaps due to enhanced charge transfer character. rsc.org
Table 1: Frontier Molecular Orbital Energies for a Representative Triazole Analogue
| Molecular Orbital | Energy (eV) |
| HOMO | -8.834 |
| LUMO | -3.936 |
| Energy Gap (ΔE) | 4.898 |
Note: The data presented is for 3-amino-1,2,4-triazole, an analogue of the target compound, and was calculated using the B3LYP/6-311++G(d,p) method. oaji.net
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical calculations are essential for the accurate assignment of the observed vibrational bands. DFT methods are commonly used to compute the harmonic vibrational frequencies of molecules. researchgate.netnih.gov
For a comprehensive understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. researchgate.net PED analysis helps to determine the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. researchgate.net This allows for a more precise assignment of the spectral bands. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. nih.gov It provides a description of the Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals. The interactions between filled Lewis-type NBOs and empty non-Lewis-type NBOs can be quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.
NBO analysis of triazole derivatives has revealed significant intramolecular charge transfer and hyperconjugative interactions that contribute to their stability. nih.gov For example, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, NBO analysis was used to understand the charge transfer occurring within the molecule. nih.gov The calculated HOMO and LUMO energies also support the occurrence of intramolecular charge transfer.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a ligand (such as ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyridin-7-ylmethanol) interacts with a biological receptor, typically a protein. These methods are instrumental in drug discovery for identifying potential drug targets and optimizing lead compounds.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pensoft.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. pensoft.net
Docking studies on analogues of ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyridin-7-ylmethanol have been conducted to explore their potential as therapeutic agents. For instance, a series of ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives were docked into the active site of the DNA gyrase enzyme. researchgate.net The results revealed binding modes comparable to that of the known inhibitor ciprofloxacin, suggesting that these compounds exert their antibacterial activity through DNA gyrase inhibition. researchgate.net Similarly, docking studies of ekb.egresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidin-5(1H)-one derivatives with the DNA gyrase receptor indicated favorable binding, suggesting potential antimicrobial activity. researchgate.net In another study, ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-7-one compounds were identified as potent inhibitors of the SARS-CoV-2 main protease through molecular docking. nih.gov These studies often highlight the importance of hydrogen bonding and π-π stacking interactions in ligand-receptor binding. pensoft.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com QSAR models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects. mdpi.com
A QSAR study was conducted on 125 analogues of ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-7-amine for their inhibitory activity against Plasmodium falciparum. mdpi.com In this study, various molecular descriptors (representing 2D and 3D structural features) were calculated for each compound and correlated with their antiplasmodial activity (pIC50). mdpi.com The resulting QSAR model was developed using machine learning algorithms, with the Support Vector Regressor (SVR) model showing strong robustness and reliability. mdpi.com
The final QSAR equation was: pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com
This model indicates that five molecular descriptors significantly contribute to the antiplasmodial activity of these compounds. mdpi.com Such models provide valuable insights for the design of more potent antimalarial agents based on the ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold. mdpi.com Additionally, 2D and 3D-QSAR studies on ekb.egresearchgate.netmdpi.comtriazolo[1,5-a]pyridinylpyridine derivatives as anticancer agents have suggested that specific substitutions at different positions on the molecule can enhance their activity. researchgate.net
Application of Machine Learning Algorithms (e.g., kNN, SVR, RFR) for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling has become a cornerstone in modern drug discovery, enabling the prediction of the biological activity of compounds based on their physicochemical properties. Machine learning algorithms, in particular, have demonstrated considerable efficacy in developing robust and predictive QSAR models. For analogues of nih.govjournalijar.comnih.govTriazolo[1,5-a]pyridin-7-ylmethanol, such as the closely related 1,2,4-triazolo[1,5-a]pyrimidines, several machine learning approaches have been successfully employed to predict their biological activities.
A notable study on 125 analogues of 1,2,4-triazolo[1,5-a]pyrimidine (1,2,4-TAP) modeled their anti-plasmodial activity using various machine learning algorithms, including k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR). mdpi.com The performance of these models was rigorously evaluated using several statistical metrics.
The kNN algorithm, a non-parametric method, predicts the activity of a compound based on the activities of its 'k' nearest neighbors in the descriptor space. The SVR algorithm aims to find a hyperplane in a high-dimensional space that best separates data points into different classes or predicts a continuous value. RFR is an ensemble learning method that constructs a multitude of decision trees during training and outputs the mean prediction of the individual trees.
In the aforementioned study, the performance of these models was assessed using metrics such as the coefficient of determination (R²), mean squared error (MSE), mean absolute error (MAE), and root mean squared error (RMSE) after five-fold cross-validation. The SVR model emerged as the most robust and predictive model for the antiplasmodial activity of the 1,2,4-TAP analogues. mdpi.com
Table 1: Performance Metrics of Machine Learning Models for Activity Prediction of 1,2,4-Triazolo[1,5-a]pyrimidine Analogues
| Machine Learning Algorithm | R² | MSE | MAE | RMSE |
|---|---|---|---|---|
| k-Nearest Neighbors (kNN) | 0.54 | 0.46 | 0.54 | 0.68 |
| Support Vector Regressor (SVR) | 0.67 | 0.33 | 0.46 | 0.57 |
This table is based on data from a study on the QSAR of 1,2,4-triazolo[1,5-a]pyrimidine analogues for the inhibition of Plasmodium falciparum. mdpi.com
The successful application of these machine learning algorithms to the 1,2,4-triazolo[1,5-a]pyrimidine scaffold strongly suggests their utility in predicting the biological activities of nih.govjournalijar.comnih.govTriazolo[1,5-a]pyridin-7-ylmethanol and its other analogues. These predictive models can be invaluable for virtual screening of compound libraries and for prioritizing candidates for synthesis and biological evaluation.
Selection and Interpretation of Molecular Descriptors in Activity Correlations
The accuracy of any QSAR model is fundamentally dependent on the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For nih.govjournalijar.comnih.govTriazolo[1,5-a]pyridine and its analogues, a variety of descriptors have been employed in QSAR studies to correlate molecular structure with biological activity. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.
Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, which are crucial for molecular interactions. Examples include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are often calculated using Density Functional Theory (DFT) and relate to the molecule's ability to donate or accept electrons. journalijar.com
Dipole moment: This descriptor provides information about the polarity of the molecule.
Partial charges on atoms: These can indicate sites for electrostatic interactions.
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for binding to a biological target. Examples include:
Molar Refractivity (MR): This descriptor is related to the volume of a molecule and its polarizability.
Molecular Weight (MW): A simple yet often important descriptor.
Surface area and volume: These provide a more detailed description of the molecular size and shape.
Lipophilic Descriptors: These descriptors measure the lipophilicity or hydrophobicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
LogP (octanol-water partition coefficient): This is the most common descriptor for lipophilicity.
In the QSAR study of 1,2,4-TAP analogues, five significant variables were identified that contributed most to their antiplasmodial activity. mdpi.com These included both two-dimensional and three-dimensional descriptors, highlighting the importance of a comprehensive set of descriptors for building a predictive model. The interpretation of these descriptors provides insights into the mechanism of action. For instance, a positive correlation with a descriptor related to hydrophobicity might suggest that more lipophilic compounds are more active, potentially due to better membrane permeability. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance at the binding site.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Triazolo[1,5-a]pyridine Analogues
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | |
| Dipole Moment | Measure of the net molecular polarity | |
| Steric | Molar Refractivity (MR) | Molar volume corrected for refractive index |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule |
| Lipophilic | LogP | The logarithm of the partition coefficient between n-octanol and water |
In Silico Prediction of Relevant Molecular Properties for Research Applications
Beyond activity prediction, computational methods are widely used to predict a range of molecular properties that are crucial for drug development and research applications. These in silico predictions can help to identify potential liabilities of a compound early in the discovery process, thereby saving time and resources. For nih.govjournalijar.comnih.govTriazolo[1,5-a]pyridin-7-ylmethanol and its analogues, several key properties can be predicted.
ADME Properties: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical application of in silico methods. For instance, in a study of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, the lead compounds were evaluated for their druglikeness and toxicity profiles using computational tools. nih.govnih.gov These predictions often rely on established rules such as Lipinski's rule of five, which provides a general guideline for the druglikeness of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.
Physicochemical Properties: A range of physicochemical properties can be calculated to guide experimental work. For example, the calculated logarithm of the distribution coefficient at pH 7.4 (cLogD7.4) is a useful predictor of a compound's lipophilicity under physiological conditions. In a study of nih.govjournalijar.comnih.govTriazolo[1,5-a]pyridine derivatives, cLogD7.4 values were calculated to guide the design of analogues with improved pharmacokinetic profiles.
Quantum Chemical Calculations: DFT calculations can provide detailed insights into the electronic structure and reactivity of molecules. journalijar.com These calculations can be used to predict properties such as:
Molecular geometry: The three-dimensional arrangement of atoms.
Vibrational frequencies: Which can be compared with experimental infrared and Raman spectra.
Electronic properties: Such as HOMO-LUMO gaps, which relate to the molecule's stability and reactivity. journalijar.com
Table 3: In Silico Predicted Properties for Triazolo[1,5-a]pyridine Analogues
| Property | Prediction Method | Relevance in Research |
|---|---|---|
| Druglikeness | Lipinski's Rule of Five | Early assessment of potential oral bioavailability |
| Toxicity | In silico toxicity models | Identification of potential safety concerns |
| cLogD7.4 | Computational algorithms | Prediction of lipophilicity at physiological pH |
| HOMO-LUMO Gap | DFT calculations | Assessment of chemical reactivity and stability |
The use of these in silico tools allows for a comprehensive computational assessment of nih.govjournalijar.comnih.govTriazolo[1,5-a]pyridin-7-ylmethanol and its analogues, providing valuable information to guide their synthesis, biological evaluation, and potential development as therapeutic agents.
Emerging Research Applications and Advanced Materials Science Potential
Role as Molecular Scaffolds in Target-Oriented Chemical Biology Research
The google.comambeed.comtriazolo[1,5-a]pyridine scaffold is a key pharmacophore in the design of various bioactive molecules. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse interactions with biological targets, making it a valuable starting point for the development of enzyme and receptor modulators.
Development of Enzyme and Receptor Modulators
Derivatives of the google.comambeed.comtriazolo[1,5-a]pyridine scaffold have been investigated for their inhibitory activity against a range of enzymes and receptors implicated in various diseases.
RORγt Inverse Agonists: The Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are involved in autoimmune diseases. A series of google.comambeed.comtriazolo[1,5-a]pyridine derivatives have been identified as potent RORγt inverse agonists. These compounds have shown the potential to inhibit the transcriptional activity of RORγt, thereby reducing the production of pro-inflammatory cytokines like IL-17A.
PHD-1 Inhibitors: Prolyl hydroxylase domain (PHD) enzymes are involved in the cellular response to hypoxia. Inhibitors of PHD, particularly PHD-1, are of interest for the treatment of anemia and ischemic diseases. Research has identified 4-{ google.comambeed.comtriazolo[1,5-a]pyridin-5-yl}benzonitrile-based compounds as inhibitors of the PHD-1 enzyme. X-ray crystallography has revealed a novel binding mode for these inhibitors.
JAK1/2 Inhibitors: The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers. The google.comambeed.comtriazolo[1,5-a]pyridine scaffold has been utilized to develop selective inhibitors of JAK1 and JAK2. For instance, Filgotinib (GLPG0634), a selective JAK1 inhibitor, and CEP-33779, a selective JAK2 inhibitor, are both based on this heterocyclic core.
DNA-PKcs Inhibitors: While direct evidence for google.comambeed.comTriazolo[1,5-a]pyridin-7-ylmethanol as a DNA-PKcs inhibitor is not available, the broader class of triazolopyridines has been explored for activity against various kinases, including those involved in DNA damage response. Further research would be needed to establish a specific link.
Table 1: Examples of google.comambeed.comTriazolo[1,5-a]pyridine Derivatives as Enzyme and Receptor Modulators
| Target | Compound Type | Observed Activity |
| RORγt | google.comambeed.comTriazolo[1,5-a]pyridine derivatives | Inverse agonism, inhibition of IL-17A release |
| PHD-1 | 4-{ google.comambeed.comtriazolo[1,5-a]pyridin-5-yl}benzonitrile based | Inhibition of PHD-1 enzyme |
| JAK1 | Filgotinib (GLPG0634) | Selective inhibition of JAK1 |
| JAK2 | CEP-33779 | Selective inhibition of JAK2 |
Exploration in Antiparasitic and Antimalarial Research
There is currently a lack of specific research in publicly accessible literature detailing the use of google.comambeed.comTriazolo[1,5-a]pyridin-7-ylmethanol in antiparasitic and antimalarial studies. However, the general class of nitrogen-containing heterocyclic compounds is a rich area for the discovery of new antiparasitic agents. The structural features of the google.comambeed.comtriazolo[1,5-a]pyridine scaffold could make it a candidate for future investigations in this field.
Applications in Sensor Technologies
The unique photophysical properties of some heterocyclic compounds make them suitable for use in sensor technologies.
Design of Fluorescent Sensors for Analytical Detection
While no specific studies on the use of google.comambeed.comTriazolo[1,5-a]pyridin-7-ylmethanol as a fluorescent sensor were identified, the google.comambeed.comtriazolo[1,5-a]pyridine core has been investigated for its fluorescent properties. Modifications to the core structure can tune the emission wavelengths, which is a key characteristic for the development of fluorescent probes for the detection of specific analytes.
Development of Chemosensors
The development of chemosensors based on google.comambeed.comTriazolo[1,5-a]pyridin-7-ylmethanol has not been reported in the available literature. In principle, the nitrogen atoms in the triazole and pyridine (B92270) rings could act as binding sites for metal ions or other guest molecules, potentially leading to a detectable signal change. This remains a hypothetical application pending further research.
Catalytic Activity and Role in Organic Transformations
There is no information available in the searched scientific literature to suggest that google.comambeed.comTriazolo[1,5-a]pyridin-7-ylmethanol possesses catalytic activity or plays a significant role in organic transformations. The primary focus of research on the google.comambeed.comtriazolo[1,5-a]pyridine scaffold has been in the area of medicinal chemistry.
Advanced Materials Applications
The inherent electronic properties and structural rigidity of the ontosight.ainih.govmdpi.comtriazolo[1,5-a]pyridine core make it an attractive candidate for the development of novel materials with tailored optical and electronic functions.
Currently, there is a notable absence of published research specifically investigating the photochromic properties of ontosight.ainih.govmdpi.comTriazolo[1,5-a]pyridin-7-ylmethanol. Photochromic materials, which undergo reversible changes in color upon exposure to light, represent a significant area of materials science. While the condensed heterocyclic structure of this compound might suggest potential for such applications, dedicated studies to explore and validate this possibility have not yet been reported in scientific literature.
The development of efficient and cost-effective organic sensitizers is a critical area of research for dye-sensitized solar cells (DSSCs). While direct studies on ontosight.ainih.govmdpi.comTriazolo[1,5-a]pyridin-7-ylmethanol are limited, research on isomeric and related triazolopyridine structures highlights the potential of this heterocyclic system in optoelectronic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
